5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the thiophene ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 5-(1H-Imidazol-4-YL)thiophene-2-carboxylic acid.
Reduction: 5-(1H-Imidazol-4-YL)thiophene-2-methanol.
Substitution: Various substituted imidazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other biomolecules, while the thiophene ring can participate in π-π stacking interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrazol-5-YL)thiophene-2-carbaldehyde: Similar structure but with a pyrazole ring instead of an imidazole ring.
5,5’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)bis(thiophene-2-carbaldehyde): Contains a benzimidazole ring and two thiophene rings.
Uniqueness
5-(1H-Imidazol-4-YL)thiophene-2-carbaldehyde is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and structural properties
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-4-6-1-2-8(12-6)7-3-9-5-10-7/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVAERUQZBYQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CN=CN2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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